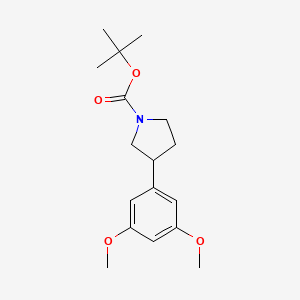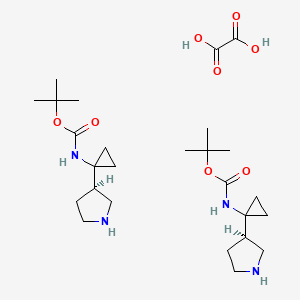
Ethyl 3-bromo-2-propylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-2-propylbenzoate is an organic compound with the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol . It is a derivative of benzoic acid, where the hydrogen atom in the benzene ring is substituted by a bromine atom and an ethyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Ethyl 3-bromo-2-propylbenzoate can be synthesized through several methods:
Esterification: One common method involves the esterification of 3-bromo-2-propylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Hydrobromination: Another method involves the hydrobromination of ethyl 2-propylbenzoate using bromine in the presence of a radical initiator.
Análisis De Reacciones Químicas
Ethyl 3-bromo-2-propylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohol.
Oxidation Reactions: The ethyl ester group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of ethyl 3-bromo-2-propylbenzoate involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their activity. The ethyl ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further interact with biological molecules .
Comparación Con Compuestos Similares
Ethyl 3-bromo-2-propylbenzoate can be compared with other similar compounds such as:
Ethyl 3-bromobenzoate: This compound lacks the propyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
Ethyl 2-bromobenzoate: The bromine atom is positioned differently, which can affect the compound’s reactivity and interaction with biological targets.
Ethyl 3-chloro-2-propylbenzoate: The chlorine atom is less reactive than bromine, resulting in different chemical and biological properties.
This compound is unique due to its specific substitution pattern and the presence of both bromine and ethyl ester groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H15BrO2 |
|---|---|
Peso molecular |
271.15 g/mol |
Nombre IUPAC |
ethyl 3-bromo-2-propylbenzoate |
InChI |
InChI=1S/C12H15BrO2/c1-3-6-9-10(12(14)15-4-2)7-5-8-11(9)13/h5,7-8H,3-4,6H2,1-2H3 |
Clave InChI |
HEYHUBASHGXGRN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=CC=C1Br)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Chloro-6-phenylimidazo[1,2-a]pyridine](/img/structure/B13660342.png)


![(3S)-3-[[(S)-1-Phenylethyl]amino]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B13660367.png)






